Drobuline hydrochloride Drobuline hydrochloride Drobuline hydrochloride is an anti-arrhythmic agent with cardiac depressant.
Brand Name: Vulcanchem
CAS No.: 68162-52-7
VCID: VC0007002
InChI: InChI=1S/C19H25NO.ClH/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-21H,13-14H2,1-2H3;1H
SMILES: CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl
Molecular Formula: C19H26ClNO
Molecular Weight: 319.9 g/mol

Drobuline hydrochloride

CAS No.: 68162-52-7

Cat. No.: VC0007002

Molecular Formula: C19H26ClNO

Molecular Weight: 319.9 g/mol

* For research use only. Not for human or veterinary use.

Drobuline hydrochloride - 68162-52-7

Specification

CAS No. 68162-52-7
Molecular Formula C19H26ClNO
Molecular Weight 319.9 g/mol
IUPAC Name 4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol;hydrochloride
Standard InChI InChI=1S/C19H25NO.ClH/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-21H,13-14H2,1-2H3;1H
Standard InChI Key YKYKDSHUKOVMBU-UHFFFAOYSA-N
SMILES CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl
Canonical SMILES CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Introduction

Chemical and Physical Properties

Drobuline hydrochloride is a white crystalline powder with a molecular formula of C₁₉H₂₆ClNO and a density of 1.027 g/cm³. Its solubility profile includes high solubility in dimethyl sulfoxide (DMSO; 50 mg/mL) and organic solvents, while remaining poorly soluble in aqueous solutions . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Drobuline Hydrochloride

PropertyValue
Molecular FormulaC₁₉H₂₆ClNO
Molecular Weight319.87 g/mol
CAS Number68162-52-7
Melting PointNot reported
Boiling Point434.8°C
Solubility in DMSO50 mg/mL (156.31 mM)
Density1.027 g/cm³

The compound’s structure features a diphenylbutanol backbone with an isopropylamino group, contributing to its affinity for cardiac ion channels .

Mechanism of Action

Drobuline hydrochloride exerts antiarrhythmic effects by prolonging the refractory period and reducing automaticity in cardiac tissues . Its primary targets include:

Sodium and Potassium Channels

The compound inhibits voltage-gated sodium (Na⁺) and potassium (K⁺) channels, delaying depolarization and repolarization phases. This dual action stabilizes cardiac rhythm, particularly in ventricular arrhythmias .

Pharmacokinetics and Metabolism

Absorption and Distribution

Drobuline hydrochloride exhibits rapid absorption post-IV administration in animal models, with a volume of distribution indicating extensive tissue penetration . Protein binding remains moderate (~84%), similar to other antiarrhythmics like lidocaine .

Metabolism and Excretion

The compound undergoes hepatic glucuronidation, with ~88% excreted unchanged in urine . This renal clearance mechanism necessitates dosage adjustments in patients with impaired kidney function.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life (t₁/₂)2–3 hours (animal models)
BioavailabilityNot reported
Protein Binding84%
Major Excretion RouteRenal (unchanged)

Preclinical and Clinical Research

Antiarrhythmic Efficacy

In canine models, Drobuline hydrochloride effectively suppressed ventricular tachycardia and fibrillation at doses of 2–5 mg/kg . Comparatively, it demonstrated superior efficacy to procainamide in ischemia-reperfusion injury models, reducing infarct size by 40%.

Comparative Analysis with Similar Agents

Table 3: Comparison of Antiarrhythmic Agents

AgentMechanismHalf-life (h)Renal Excretion
DrobulineNa⁺/K⁺ channel inhibition2–388%
LidocaineNa⁺ channel blockade1.5–290%
AmiodaroneMulti-channel inhibition40–55<1%
ProcainamideNa⁺ channel blockade3–450–60%

Drobuline’s short half-life and renal clearance distinguish it from amiodarone, which accumulates in tissues .

Synthesis and Stability

Synthetic Routes

Industrial synthesis involves multi-step organic reactions starting from diphenylacetonitrile and isopropylamine precursors . Key steps include:

  • Alkylation of diphenylacetonitrile.

  • Reduction to form the alcohol intermediate.

  • Hydrochloride salt formation via HCl gas treatment.

Stability Considerations

Forced degradation studies reveal susceptibility to oxidation and hydrolysis. Accelerated stability testing under ICH guidelines recommends storage at -20°C for long-term preservation .

Future Directions

Formulation Innovations

Nanoparticle-based delivery systems could enhance bioavailability, addressing solubility limitations in aqueous media .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator